molecular formula C20H18N4O2 B2547931 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320684-67-9

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2547931
CAS No.: 2320684-67-9
M. Wt: 346.39
InChI Key: XUYYCDWUEOSTFO-UHFFFAOYSA-N
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Description

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of a xanthene moiety, an azetidine ring, and a triazole ring

Mechanism of Action

    Target of action

    1,2,4-Triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II . Xanthene derivatives have various targets depending on their specific structures and substitutions.

    Mode of action

    The interaction of 1,2,4-triazole derivatives with carbonic anhydrase-II involves binding to the active site residues of the enzyme . The mode of action of xanthene derivatives can vary widely.

    Biochemical pathways

    The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can affect various biochemical pathways, including those involved in pH regulation and electrolyte balance .

    Result of action

    The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can lead to changes in pH and electrolyte balance, which can have various cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The xanthene moiety can be introduced through a Friedel-Crafts acylation reaction, while the azetidine ring can be synthesized via a ring-closing reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is unique due to its combination of three distinct structural motifs: the xanthene moiety, the azetidine ring, and the triazole ring. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-9-14(10-23)11-24-13-21-12-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,12-14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYYCDWUEOSTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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